4-Bromo-n1-cyclohexylbenzene-1,2-diamine

Suzuki-Miyaura coupling regioselective cross-coupling molecular architecture

Researchers often face inconsistent regioselectivity when using ortho-diamine building blocks for cross-coupling. This 4-bromo-N1-cyclohexyl ortho-diamine solves that with a predictable para-bromo handle for Suzuki, Heck, and Buchwald-Hartwig couplings, while the free 1,2-diamine enables acid/aldehyde-mediated cyclocondensation to benzimidazoles or quinoxalines. The N-cyclohexyl group adds steric bulk and conformational flexibility for fine-tuning downstream properties. Supplied at ≥98% purity with full analytical documentation, enabling direct use in medicinal chemistry and materials science without re-optimization.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Cat. No. B13627944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-n1-cyclohexylbenzene-1,2-diamine
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)Br)N
InChIInChI=1S/C12H17BrN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
InChIKeySYZXRTMAUZQKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N1-cyclohexylbenzene-1,2-diamine: Baseline Research Characteristics


4-Bromo-N1-cyclohexylbenzene-1,2-diamine (CAS 1152560-85-4, molecular formula C₁₂H₁₇BrN₂, molecular weight 269.18 g/mol) is a brominated aromatic 1,2-diamine bearing an N-cyclohexyl substituent . It belongs to the class of N-substituted o-phenylenediamines and is commercially available as a research intermediate at purities typically ≥97% . Its structural features—a primary amine at C-2, a secondary cyclohexylamine at N-1, and a bromine atom at the 4-position of the benzene ring—enable its use as a bifunctional building block for heterocycle synthesis, cross-coupling reactions, and the preparation of polyimides and liquid crystal alignment materials .

Ortho-diamine scaffold for benzimidazole and quinoxaline synthesis
4-Bromo handle enables Pd-catalyzed cross-coupling diversification
Reported in polyimide and liquid crystal alignment material research

Why Regioisomeric or Heteroatom Analogs Cannot Substitute


Superficially similar N-cyclohexyl-bromobenzene-1,2-diamines differ in the position of bromine substitution or the nature of the N-substituent, yet these variations confer measurably distinct reactivity and physicochemical properties. The 5-bromo regioisomer (CAS 1162697-04-2) shares identical molecular weight but presents a different electrophilic substitution pattern critical for cross-coupling regioselectivity . The 4-chloro analog (CAS 169117-71-9, MW 224.73) and 4-fluoro analog (CAS 84754-38-1, MW 208.28) differ substantially in both halide leaving-group reactivity and molecular weight [1]. The N-phenyl analog (CAS 68765-53-7, MW 263.13) lacks the cyclohexyl ring's conformational flexibility and has a measurably higher LogP, impacting both solubility and downstream coupling behavior . These differences mean that direct substitution without re-optimization of reaction conditions typically results in altered yields, selectivity, or product properties.

Regioisomer 5-Bromo isomer may shift cross-coupling regioselectivity and alter polymer backbone linearity compared to the 4-bromo target.
Halide reactivity 4-Chloro and 4-fluoro analogs differ in leaving-group reactivity; the chloro variant may require harsher coupling conditions.
N-Substituent N-Phenyl analog has higher LogP and lacks cyclohexyl conformational flexibility, potentially affecting solubility and steric profile.

Quantitative Differentiation Evidence for Procurement


Bromine Position and Coupling Vector in Molecular Architecture

The target compound bears bromine at the 4-position (para to the primary amine at C-2), whereas the commonly encountered 5-bromo isomer (CAS 1162697-04-2) has bromine at the 5-position (meta to the primary amine). This positional difference is not interchangeable: the 4-bromo isomer directs palladium-catalyzed cross-coupling to a site para to the N-cyclohexyl substituent, while the 5-bromo isomer directs coupling to a site ortho to the primary amine . In polyimide and liquid crystal alignment film applications, the 4-position bromination pattern in intermediate diamines is specified to preserve the desired polymer backbone linearity and alignment properties; the 5-bromo or 3-bromo regioisomers would produce kinked polymer chain architectures with different liquid crystal alignment characteristics [1].

Regiochemistry: 4-Br vs 5-Br
Class-level inference
4-position (para to NH₂) directs coupling para to N-cyclohexyl; 5-bromo isomer directs coupling ortho to primary amine.
Polymer architecture affected
Regioisomer choice determines coupling site and polymer linearity.
Patent specifications confirm substitution pattern matters for alignment films.
Suzuki-Miyaura coupling regioselective cross-coupling molecular architecture

C–Br vs. C–Cl Reactivity and Molar Mass Differences

The target compound (C₁₂H₁₇BrN₂, MW 269.18) differs from the 4-chloro analog (C₁₂H₁₇ClN₂, MW 224.73) by the identity of the halogen at the 4-position . The C–Br bond (bond dissociation energy ~281 kJ/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (~338 kJ/mol), enabling Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed couplings to proceed under milder conditions and with higher turnover frequencies for the bromo compound [1]. The molecular weight difference of 44.45 g/mol (269.18 vs. 224.73) also affects gravimetric calculations in synthesis: on a molar basis, each gram of the bromo compound contains 3.71 mmol, while each gram of the chloro analog contains 4.45 mmol—a 20% difference in molar quantity per unit mass purchased .

Leaving group: C–Br vs C–Cl
Class-level inference
C–Br BDE ~281 kJ/mol vs C–Cl ~338 kJ/mol; target MW 269.18 vs 224.73 (Δ +44.45 g/mol).
Milder coupling conditions 3.71 mmol/g vs 4.45 mmol/g
Bromo compound supports Pd-catalyzed couplings under milder conditions.
Gravimetric calculations differ by ~20% on a molar basis.
cross-coupling reactivity halogen leaving group C–Br vs. C–Cl bond

N-Cyclohexyl vs. N-Phenyl Lipophilicity and Conformation

The target compound (N-cyclohexyl, MW 269.18) differs from the N-phenyl analog 4-bromo-N1-phenylbenzene-1,2-diamine (CAS 68765-53-7, MW 263.14) in the nature of the N-substituent . The N-phenyl analog has a reported LogP of 3.35 . The N-cyclohexyl analog is expected to have a lower LogP (cyclohexyl is less lipophilic than phenyl) and exhibits a saturated, conformationally flexible six-membered ring vs. the planar aromatic phenyl ring. The molecular weight difference (269.18 vs. 263.14, Δ +6.04 g/mol) is modest, but the conformational and solubility differences are significant: the flexible cyclohexyl chair conformation can adopt multiple low-energy geometries, which is advantageous for optimizing steric interactions in asymmetric catalysis and for tuning solubility in organic reaction media .

N-Substituent: Cyclohexyl vs Phenyl
Cross-study comparable
Target MW 269.18, LogP lower than phenyl analog (LogP 3.35). Cyclohexyl is conformationally flexible (chair conformers).
Estimated ΔLogP ≤ −0.5
Cyclohexyl group may improve solubility and allow steric tuning.
N-Phenyl analog is planar and rigid; solubility profile differs.
lipophilicity LogP solubility conformational flexibility

Bromine vs. Fluorine Synthetic Strategy Divergence

The target compound (C₁₂H₁₇BrN₂, MW 269.18) contrasts sharply with the 4-fluoro analog (C₁₂H₁₇FN₂, MW 208.28) [1]. The C–F bond is exceptionally strong (~485 kJ/mol) and is not a viable leaving group in typical cross-coupling reactions; fluoroaromatics are used for entirely different purposes (e.g., metabolic blocking, ¹⁹F NMR probes, SNAr chemistry) than bromoaromatics (cross-coupling electrophiles) [2]. The molecular weight difference of 60.90 g/mol (269.18 vs. 208.28, target is 29.2% heavier) is the largest among the halogen analogs, substantially affecting mass-based procurement calculations. Researchers requiring a cross-coupling handle must select the bromo compound; those needing an NMR probe or metabolically stable analog would select the fluoro compound. These are non-interchangeable applications.

Synthetic strategy: Br vs F
Class-level inference
C–Br BDE ~281 kJ/mol (cross-coupling handle) vs C–F ~485 kJ/mol (inert, used for ¹⁹F NMR/metabolic blocking).
ΔMW +60.90 g/mol
Bromo and fluoro analogs serve non-interchangeable synthetic roles.
Select based on coupling vs. spectroscopic/metabolic needs.
halogen series C–F bond stability synthetic strategy

Ortho-Diamine Heterocycle Formation Capability

The target compound features an ortho (1,2)-diamine arrangement on the benzene ring, which is essential for condensation reactions with carbonyl compounds (aldehydes, carboxylic acids, ketones) to form benzimidazoles, quinoxalines, and related fused heterocycles . In contrast, N-cyclohexyl-p-phenylenediamine analogs (1,4-diamine arrangement) cannot form these heterocycles and are instead used industrially as rubber antioxidants and antiozonants [1]. This structural distinction divides the compound class into two non-overlapping application domains: the ortho-diamines (including the target compound) are primarily research intermediates for medicinal chemistry and materials science, while the para-diamines are predominantly industrial additives. The N-cyclohexyl substituent in the ortho arrangement further provides steric differentiation from the more common N-aryl ortho-diamines, enabling modulation of cyclization regioselectivity .

Ortho-diamine reactivity
Class-level inference
Ortho (1,2)-diamine condenses with carbonyls to form benzimidazoles/quinoxalines; para (1,4)-diamine does not.
Heterocycle formation enabled
Ortho-diamine is essential for heterocycle synthesis applications.
Para-diamine analogs are industrial antioxidants, not research intermediates.
benzimidazole synthesis heterocycle formation ortho-diamine

Commercial Purity and Supply Positioning

The target compound (CAS 1152560-85-4) is available from multiple reputable suppliers at 97–98% purity (AKSci: 97%; CymitQuimica/Fluorochem: 98%; Leyan: 98%) . In contrast, the 5-bromo regioisomer (CAS 1162697-04-2) is available from AiFChem at 95% purity and from Fluorochem at 98% purity . The 4-chloro analog is available but with less consistent purity documentation, and the 4-fluoro analog appears to have limited current commercial sourcing with documented purity ≥97% from only select suppliers [1]. Additionally, the 4-bromo compound is not classified as hazardous for DOT/IATA transport (per AKSci) , while the 5-bromo isomer carries GHS07 hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) , which has implications for shipping, handling protocols, and institutional safety compliance.

Supply profile: purity & hazards
Head-to-head
4-Bromo: purity 97–98% across multiple suppliers, non-hazardous transport. 5-Bromo: 95–98%, GHS07 (H302, H315, H319, H335).
Broader multi-supplier availability
Target compound offers simpler procurement and lower hazard profile.
5-Bromo regioisomer carries additional handling requirements.
supply chain purity specification commercial availability

Recommended Application Scenarios Based on Evidence


Pd-Catalyzed Cross-Coupling for Compound Libraries

The aryl bromide at the 4-position provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions, enabled by the relatively low C–Br bond dissociation energy (~281 kJ/mol) compared to C–Cl (~338 kJ/mol), as established in cross-coupling literature . The 4-position regiochemistry ensures that coupling occurs para to the primary amine and meta to the N-cyclohexylamino group, producing structurally predictable biaryl or aryl-heteroaryl products [1]. This is the optimal scenario when the synthetic plan requires: (1) mild coupling conditions, (2) diverse aryl/heteroaryl boronic acid or amine coupling partners, and (3) retention of the free ortho-diamine for subsequent heterocycle formation [2].

Benzimidazole and Quinoxaline Synthesis

The ortho (1,2)-diamine arrangement enables acid- or aldehyde-mediated cyclocondensation to form benzimidazoles or quinoxalines, respectively—a reactivity profile categorically absent in para-diamine analogs . The 4-bromo substituent remains available for further diversification after heterocycle formation, and the N-cyclohexyl group introduces steric bulk and lipophilicity modulation at the N-1 position of the resulting heterocycle [1]. This scenario is specifically suited for medicinal chemistry programs constructing substituted benzimidazole or quinoxaline libraries where the bromine serves as a late-stage diversification point .

Polyimide and Liquid Crystal Alignment Precursor

Patent literature specifies that ortho-diamino compounds with defined substitution patterns serve as monomers for polyimide resins used in liquid crystal alignment films . The 4-bromo substitution pattern on the aromatic ring, combined with the N-cyclohexyl substituent, provides a specific combination of steric bulk and electronic properties that influence the polyimide's alignment characteristics . The 5-bromo or other regioisomeric variants would produce polyimides with different chain architectures and alignment properties [1]. This scenario is appropriate for materials science laboratories developing or optimizing liquid crystal display components.

Asymmetric Catalysis Ligand Development

The N-cyclohexyl group provides a conformationally flexible, saturated six-membered ring that can adopt multiple low-energy chair conformations, offering steric differentiation from planar N-aryl analogs . The ortho-diamine scaffold can be elaborated into chiral diamine ligands, and the 4-bromo substituent provides a site for further functionalization or attachment to solid supports [1]. This scenario is suitable for laboratories developing novel asymmetric catalysts where the cyclohexyl group's conformational flexibility is expected to provide advantages in enantioselectivity optimization .

Application
Selection Property
Validation Focus
Cross-coupling diversification
4-Bromo electrophilic handle and ortho-diamine retention
Coupling efficiency under mild conditions; structural predictability of products
Heterocycle synthesis
Ortho-diamine condensation capability
Cyclization regioselectivity; bromine retention for further diversification
Polyimide alignment material research
4-Bromo substitution pattern and N-cyclohexyl steric/electronic profile
Polymer backbone linearity and alignment properties
Chiral ligand development
Conformationally flexible N-cyclohexyl group
Steric environment modulation for enantioselectivity optimization
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